molecular formula C17H14ClNOS B1420617 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160254-81-8

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No. B1420617
M. Wt: 315.8 g/mol
InChI Key: KZVVIFLXXJJJEM-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (DMQC) is a synthetic compound with a wide range of applications in the scientific research field. It has been used in a variety of biochemical and physiological experiments to study the effects of different compounds on the body. DMQC is a colorless, crystalline solid with a molecular weight of 342.43 g/mol, and it is soluble in water, alcohols, and organic solvents. DMQC has a melting point of 165–170 °C and a boiling point of 316–318 °C.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Empel et al. (2018) explored the synthesis of sulfur derivatives of quinolinium salts, which are structurally related to 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride. These compounds demonstrated significant antimicrobial activity against various bacterial strains and Candida albicans yeast, particularly towards Gram-positive strains. Some of the compounds also exhibited antifungal properties (Empel et al., 2018).

Catalysis in Biomass Derivation

Sullivan et al. (2016) researched Ruthenium complexes with ligands including quinoline-8-thiolate, related to the compound . These were evaluated as catalysts for hydrogenation of biomass-derivable substrates, demonstrating significant yields and the potential for use in converting biomass-derived substances into valuable chemicals (Sullivan et al., 2016).

Novel Ring Transformations

Research by Stringer et al. (1985) investigated the reactions of benzazepinones with phosphoryl chloride, leading to the formation of compounds including dimethyl-7H-benzazepino-pyrroloquinoline. This study provides insight into the chemical behavior and potential transformations of related quinoline derivatives (Stringer et al., 1985).

Antitumor Evaluation of Quinolone Derivatives

DoganKoruznjak et al. (2002) synthesized novel derivatives of thienoquinolones, closely related to the compound . These derivatives demonstrated cytostatic activities against various malignant cell lines, indicating the potential for antitumor applications (DoganKoruznjak et al., 2002).

properties

IUPAC Name

6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVVIFLXXJJJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172590
Record name 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

CAS RN

1160254-81-8
Record name 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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